(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide” is a chromene-derived sulfonamide featuring a Z-configuration imino linkage. Its structure integrates a 4-chlorobenzenesulfonamido group, a 4-methylphenylcarboxamide moiety, and a chromene core. Sulfonamides are pharmacologically significant due to their antibacterial, antifungal, and enzyme-inhibitory properties . The N-(4-methylphenyl) group contributes steric bulk and lipophilicity, which may affect solubility and membrane permeability. Chromene derivatives are known for their planar aromatic systems, enabling π-π interactions critical for crystallinity and molecular stacking .
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-15-6-10-18(11-7-15)25-22(28)20-14-16-4-2-3-5-21(16)31-23(20)26-27-32(29,30)19-12-8-17(24)9-13-19/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYQEKFXIMSLK-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the sulfonylhydrazinylidene group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine compound under acidic or basic conditions.
Coupling with the 4-chlorophenyl group: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The chromene core may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro group in the target compound contrasts with the methoxy (13b) and ethoxy () groups in analogues. Chloro substituents increase molecular polarity and may enhance binding to hydrophobic enzyme pockets, while methoxy/ethoxy groups improve solubility .
- Melting Points: Compounds with electron-withdrawing groups (e.g., 13a, 288°C) exhibit higher melting points than those with electron-donating groups (e.g., 13b, 274°C), likely due to stronger intermolecular forces .
- Spectral Trends: The C≡N stretch in IR (~2210–2214 cm⁻¹) and aromatic proton signals in NMR (δ 7.2–7.9) are consistent across sulfonamide-chromene hybrids, confirming structural integrity .
Challenges and Limitations
- Solubility: Chromene derivatives often exhibit low aqueous solubility (e.g., compound 3 in ), necessitating formulation strategies like salt formation or nanoencapsulation.
- Synthetic Complexity: Introducing multiple substituents (e.g., 4-chloro, 4-methyl) requires stringent control to avoid side reactions, as seen in the multi-step synthesis of benzodiazepinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
